N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide
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Overview
Description
N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide: is a chemical compound with the molecular formula C11H15N3O2S2 and a molecular weight of 285.39 g/mol . This compound is characterized by the presence of a benzodiazole ring, a butyl group, and sulfonamide and sulfanyl functional groups. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Butyl Group: The butyl group is usually introduced through alkylation reactions using butyl halides.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzodiazole ring can interact with various receptors and proteins, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-sulfanyl-1H-benzimidazole-6-sulfonamide
- N-butyl-2-sulfanyl-1H-1,3-benzothiazole-6-sulfonamide
- N-butyl-2-sulfanyl-1H-1,3-benzoxazole-6-sulfonamide
Uniqueness
N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide is unique due to the presence of both sulfanyl and sulfonamide groups on the benzodiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-butyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-2-3-6-12-18(15,16)8-4-5-9-10(7-8)14-11(17)13-9/h4-5,7,12H,2-3,6H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBRHPJHWMQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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